Benzyl (2-(aminooxy)ethyl)carbamate
Overview
Description
Benzyl (2-(aminooxy)ethyl)carbamate is a carbamate derivative . The compound can be viewed as the ester of carbamic acid and benzyl alcohol . It has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol .
Synthesis Analysis
The synthesis of Benzyl (2-(aminooxy)ethyl)carbamate involves the reaction of benzyl chloroformate with ammonia . Another method involves the reaction of benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate with methylamine methanol solution in methylene chloride .
Molecular Structure Analysis
The molecular structure of Benzyl (2-(aminooxy)ethyl)carbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to an aminooxy group .
Chemical Reactions Analysis
Benzyl (2-(aminooxy)ethyl)carbamate can undergo various chemical reactions. For instance, it can participate in the formation of peptide bonds, which are essential for the synthesis of peptides . It can also undergo the Hofmann rearrangement to form methyl and benzyl carbamates .
Physical And Chemical Properties Analysis
Benzyl (2-(aminooxy)ethyl)carbamate is a solid compound . It has a molecular weight of 210.23 g/mol . The compound’s boiling point is predicted to be 405.7±38.0 °C, and its density is predicted to be 1.183±0.06 g/cm3 .
Scientific Research Applications
Molecular Modeling and Synthesis for Biological Activities
Carbamates, including benzyl ethyl carbamates, have been studied for their various biological activities. For example, molecular modeling and synthesis techniques have been employed to design compounds with potential ixodicide activity, which refers to chemical agents that control ticks. This process involves optimizing new structures through molecular models and synthesizing them to evaluate their biological effectiveness (V. Hugo et al., 2019).
Novel Cascade Transformations in Organic Synthesis
Research has demonstrated the use of benzyl carbamate in novel cascade transformations for the synthesis of aryl orthogonally protected α-amino acids. This involves a process using acetyl chloride that enables the formation of α-arylated, α-amino esters in a one-pot cascade, highlighting the compound's utility in efficient organic synthesis methodologies (Stéphane P. Roche et al., 2014).
Nanotechnology Applications
In the realm of nanotechnology, benzyl carbamate derivatives have been used in the synthesis and characterization of europium complex nanowires. These nanowires exhibit longer luminescence lifetimes compared to their powder counterparts, indicating potential applications in materials science and nanotechnology (Xiaofeng Li et al., 2002).
Autocatalytic Synthesis Methods
Further research has explored autocatalytic synthesis methods involving benzyl carbamate for the efficient formation of complex organic compounds. For instance, the synthesis of α-arylated, α-amino esters via an autocatalytic dehydration-activation step demonstrates the compound's versatility in organic synthesis (Stéphane P. Roche et al., 2014).
Development of Novel Compounds
Studies have also focused on the development of novel compounds for specific applications, such as the synthesis of substituted benzyl N-nitrosocarbamates with functionalities aimed at controlled release applications. This research contributes to the design of novel photolabile structures for potential use in the controlled release of alkylating and/or crosslinking agents (Satya Venkata et al., 2009).
Catalytic Applications
Catalytic applications of benzyl carbamate derivatives have been explored, such as in the intramolecular hydroamination of allenes. This research demonstrates the compound's effectiveness in the formation of piperidine derivatives and oxygen heterocycles, showcasing its utility in catalysis and the synthesis of heterocyclic compounds (Zhibin Zhang et al., 2006).
Safety And Hazards
Future Directions
Benzyl (2-(aminooxy)ethyl)carbamate and other carbamates have potential applications in various fields of research and industry, particularly in the synthesis of peptides . They can serve as protecting groups for amines, which are essential for peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and removal of these protecting groups, as well as exploring their potential applications in other areas.
properties
IUPAC Name |
benzyl N-(2-aminooxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-15-7-6-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXPJHTCSWUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553803 | |
Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(aminooxy)ethyl)carbamate | |
CAS RN |
226569-28-4 | |
Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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